Boc-D-threo-3-(3,4-dimethoxyphenyl)serine
Overview
Description
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is a biochemical compound with the molecular formula C16H23NO7 and a molecular weight of 341.36 g/mol . It is primarily used in proteomics research and is known for its specific structural properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for Boc-D-threo-3-(3,4-dimethoxyphenyl)serine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving protein interactions and modifications.
Industry: It is used in the production of various biochemical products.
Mechanism of Action
The mechanism of action of Boc-D-threo-3-(3,4-dimethoxyphenyl)serine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Boc-L-threo-3-(3,4-dimethoxyphenyl)serine
- Boc-D-allo-3-(3,4-dimethoxyphenyl)serine
- Boc-L-allo-3-(3,4-dimethoxyphenyl)serine
Uniqueness
Boc-D-threo-3-(3,4-dimethoxyphenyl)serine is unique due to its specific stereochemistry and functional groups, which confer distinct properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are essential .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-12(14(19)20)13(18)9-6-7-10(22-4)11(8-9)23-5/h6-8,12-13,18H,1-5H3,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGANDYWOMZTRQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=C(C=C1)OC)OC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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